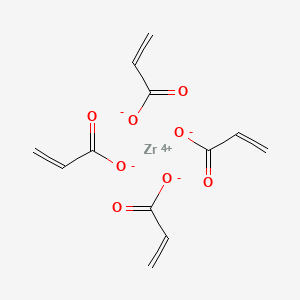

Zirconium acrylate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H12O8Zr |

|---|---|

Molecular Weight |

375.44 g/mol |

IUPAC Name |

prop-2-enoate;zirconium(4+) |

InChI |

InChI=1S/4C3H4O2.Zr/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4 |

InChI Key |

CXNQUHPJUJGOHC-UHFFFAOYSA-J |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Zr+4] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Zirconium(IV) Acrylate Compounds for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Zirconium(IV) acrylate compounds, focusing on their chemical identity, physical properties, and potential applications relevant to researchers, scientists, and professionals in drug development. Due to ambiguity in the common nomenclature, this document clarifies the distinct chemical entities often referred to as "Zirconium(IV) acrylate" and presents their respective data.

Introduction and Nomenclature

The term "Zirconium(IV) acrylate" is a general descriptor that can refer to several distinct chemical compounds. This ambiguity can lead to confusion in research and development. The two primary compounds identified under this name are Zirconium carboxyethyl acrylate and a simpler Zirconium acrylate (also referred to as zirconium tetraacrylate). It is crucial for researchers to specify the exact CAS number to ensure the procurement and use of the correct substance.

Zirconium carboxyethyl acrylate is a more complex molecule and is often supplied as a solution for use in producing materials with high refractive indices. This compound , the simpler salt of acrylic acid, also finds use as a multifunctional acrylate. This guide will address both compounds separately to provide clarity.

The broader context of zirconium-containing materials in biomedical applications is of significant interest. Zirconium-based materials, including zirconia (ZrO2) nanoparticles and metal-organic frameworks (MOFs), are being extensively investigated for applications ranging from dental and orthopedic implants to drug delivery systems, owing to their biocompatibility and low toxicity.[1][2][3] While specific data on the direct use of Zirconium(IV) acrylate compounds in drug development is limited, their chemical nature as polymerizable monomers suggests potential in the formulation of novel biomaterials and drug delivery vehicles.

Caption: Logical relationship clarifying the nomenclature of Zirconium(IV) Acrylate.

Physicochemical Data

The quantitative data for both Zirconium carboxyethyl acrylate and this compound are summarized in the tables below. Note the discrepancies in molecular formula and weight reported by different sources. Researchers should refer to the certificate of analysis for lot-specific data.

Zirconium carboxyethyl acrylate

| Property | Value |

| CAS Number | 123633-53-4[4][5] |

| Molecular Formula | C₂₄H₃₂O₁₆Zr[6] (Note: Some sources cite C₂₄H₂₈O₁₆Zr[4]) |

| Molecular Weight | 667.7 g/mol [6] (Note: Some sources cite 663.69 g/mol [4][5]) |

| IUPAC Name | tetrakis(3-prop-2-enoyloxypropanoic acid);zirconium[6] |

| Linear Formula | Zr(CH₂CHCO₂CH₂CH₂CO₂)₄[5] |

| Appearance | Typically supplied as a colorless to yellow liquid (60% in n-propanol)[7] |

| Boiling Point | 100-121 °C (for 60% solution in n-propanol)[5] |

| Density | 1.101 g/mL at 25 °C (for 60% solution in n-propanol)[5] |

| Solubility in H₂O | Insoluble[7] |

This compound

| Property | Value |

| CAS Number | 66336-96-7[8][9] or 60653-57-8[10][11][12] (often used interchangeably) |

| Molecular Formula | C₁₂H₁₆O₈Zr[9] (Note: Some sources cite C₁₂H₁₂O₈Zr[8]) |

| Molecular Weight | 379.47 g/mol [9][10] (Note: Some sources cite 375.44 g/mol [8]) |

| IUPAC Name | tetrakis(prop-2-enoic acid);zirconium[9] |

| Synonyms | Zirconium tetraacrylate[10][13], Acrylic acid, zirconium salt[13][14][15] |

| Appearance | Solid[7] |

Experimental Protocols and Synthesis

For drug development professionals, the application of these compounds would likely involve polymerization or incorporation into a composite material. A generalized workflow for evaluating a novel zirconium-based biomaterial for drug delivery is proposed below.

Caption: Conceptual workflow for evaluating a zirconium-based biomaterial for drug delivery.

Applications and Relevance to Drug Development

Current Applications

The primary documented application for Zirconium carboxyethyl acrylate is in materials science, specifically for producing cured, transparent films with high refractive indices for use in photonics and optical coatings.[5][17] The acrylate functional groups allow it to act as a crosslinking agent or monomer in polymerization reactions.

Potential in Biomedical and Pharmaceutical Fields

While direct applications in drug development are not yet established, the properties of zirconium and acrylate-based polymers suggest several areas of potential.

-

Drug Delivery: Zirconium-based metal-organic frameworks (Zr-MOFs) are gaining significant attention as drug delivery vehicles due to their high porosity, tunable structure, and low toxicity.[18] These frameworks can be loaded with therapeutic agents for sustained release.[18] Acrylate-functionalized zirconium compounds could serve as building blocks for novel, biocompatible polymer-based drug carriers such as nanoparticles or hydrogels.

-

Biomaterials and Tissue Engineering: Zirconia is a well-established bioceramic used in dental and orthopedic applications due to its excellent mechanical strength, chemical stability, and biocompatibility.[1] Zirconium-based materials have been explored for bone tissue engineering scaffolds.[1][7] Polymers derived from Zirconium(IV) acrylates could be investigated for creating novel scaffolds or biocompatible coatings for medical devices.

-

Bio-imaging: Zirconium compounds have been explored as contrast agents for medical imaging techniques like MRI and CT scans, offering enhanced imaging quality with minimal biological interference.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. Zirconium’s Biocompatibility and Medical Applications – Zirconium Metal [zirconiumworld.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. Zirconium carboxyethyl acrylate 60 n-propanol 123633-53-4 [sigmaaldrich.com]

- 6. Zirconium carboxyethyl acrylate | C24H32O16Zr | CID 71310591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. This compound CAS#: 66336-96-7 [m.chemicalbook.com]

- 9. This compound | C12H16O8Zr | CID 11728489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. americanelements.com [americanelements.com]

- 12. Zirconium AcrylateCAS #: 60653-57-8 [eforu-chemical.com]

- 13. cn.chemcd.com [cn.chemcd.com]

- 14. Cas 60653-57-8,ACRYLIC ACID, ZIRCONIUM SALT | lookchem [lookchem.com]

- 15. cn.chemcd.com [cn.chemcd.com]

- 16. DE3137840A1 - Zirconium methacrylate, process for the preparation thereof, and the use thereof as crosslinking agent - Google Patents [patents.google.com]

- 17. scientificlabs.ie [scientificlabs.ie]

- 18. Enhancing Drug Delivery Efficacy Through Bilayer Coating of Zirconium-Based Metal–Organic Frameworks: Sustained Release and Improved Chemical Stability and Cellular Uptake for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Zirconium Acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of zirconium acrylate and its closely related derivatives. Due to the limited availability of detailed data on pure, simple this compound, this document also incorporates information on zirconyl acrylates and zirconium carboxyethyl acrylate to offer a broader understanding of this class of compounds. This guide includes a compilation of known physical and chemical data, detailed experimental protocols for synthesis and characterization, and visualizations of relevant biological pathways and experimental workflows. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development who may be interested in the application of zirconium-based compounds in areas such as drug delivery and biomaterials.

Introduction

Zirconium acrylates are a class of metal-organic compounds that combine the properties of a transition metal with those of an organic acrylate moiety. This unique combination makes them interesting candidates for a variety of applications, including as crosslinking agents in polymers, components in high refractive index coatings, and potentially as building blocks for novel drug delivery systems.[1][2] Their properties can be tuned by modifying the organic acrylate ligand or the coordination environment of the zirconium atom. This guide aims to consolidate the available scientific information on these compounds to serve as a valuable resource for the scientific community.

Physical and Chemical Properties

Detailed physical and chemical property data for pure, simple this compound (Zr(OOCCH=CH₂)₄) is scarce in publicly available literature, suggesting it may be a compound that is not commonly isolated in a stable, pure form. However, data for related compounds, such as zirconyl acrylates and zirconium carboxyethyl acrylate, provide valuable insights into the expected properties of this class of materials.

General Properties

| Property | This compound | Zirconium Carboxyethyl Acrylate | Zirconyl Dimethacrylate (hydrate) |

| Molecular Formula | C₁₂H₁₂O₈Zr[3] | C₂₄H₂₈O₁₆Zr[4] | C₈H₁₀O₅Zr·xH₂O[5] |

| Molecular Weight | 375.44 g/mol [3] | 663.69 g/mol [6] | 293.39 g/mol (anhydrous)[5] |

| Appearance | Solid[3] | Liquid (as a 60% solution in n-propanol)[7] | Solid[5] |

| CAS Number | 60653-57-8[8] | 123633-53-4[6] | Not specified |

Thermal Properties

| Property | This compound | Zirconium Carboxyethyl Acrylate | Zirconyl Dimethacrylate (hydrate) |

| Melting Point | N/A[3] | N/A | >250 °C (decomposes)[5] |

| Boiling Point | N/A[3] | 100-121 °C (as a 60% solution in n-propanol)[9] | N/A[5] |

Solubility

Quantitative solubility data for zirconium acrylates is limited. However, qualitative descriptions are available. "Zirconyl acrylates" are reported to have excellent solubility in a variety of organic solvents, including:

-

Methyl methacrylate

-

Ethyl acrylate

-

Vinyl acetate

-

Styrene

-

Ethylene dichloride

-

Ethyl acetate

-

Acetone[3]

They are generally considered to be insoluble in water.[10]

Spectroscopic Data

Characteristic peaks in the infrared (IR) spectrum of zirconium acrylates would be expected to show features of both the acrylate group and the zirconium-oxygen bond.

-

C=C stretching vibration: Around 1635 cm⁻¹[11]

-

C=O stretching vibration (carboxylate): Typically in the range of 1540-1570 cm⁻¹ and 1440-1450 cm⁻¹ for the asymmetric and symmetric vibrations, respectively.

-

Zr-O stretching vibration: Typically observed in the lower frequency region of the IR spectrum.

For ¹H NMR spectroscopy, the vinyl protons of the acrylate ligand would be expected to appear in the range of 5.8 to 6.5 ppm.[12]

Experimental Protocols

Synthesis of Zirconyl Acrylate

This protocol is adapted from the general method of metathesis described in the literature.[3]

Objective: To synthesize zirconyl acrylate from a water-soluble zirconyl salt and an acrylate salt.

Materials:

-

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)

-

Sodium acrylate (CH₂=CHCOONa)

-

Deionized water

-

Organic solvent (e.g., ethylene dichloride or toluene)

-

Beakers, magnetic stirrer, filtration apparatus, drying oven

Procedure:

-

Prepare a solution of sodium acrylate in deionized water.

-

In a separate beaker, prepare a solution of zirconyl chloride octahydrate in deionized water.

-

While stirring the zirconyl chloride solution, slowly add the sodium acrylate solution. A precipitate of zirconyl acrylate should form.

-

Continue stirring the mixture for a specified time to ensure complete reaction. Heating the mixture can accelerate the interchange.[3]

-

Filter the precipitate using a suitable filtration apparatus.

-

Wash the precipitate with deionized water to remove any unreacted salts.

-

Dry the precipitate in a drying oven at a moderate temperature.

-

For further purification, the dried zirconyl acrylate can be dissolved in an organic solvent like ethylene dichloride, treated with activated charcoal to remove colored impurities, and then filtered.[3] The solvent can then be evaporated to yield the purified product.

Characterization Protocols

Objective: To identify the functional groups present in the synthesized this compound.

Methodology:

-

Prepare a sample of the dried this compound powder.

-

Obtain the FTIR spectrum of the sample using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. The sample can be prepared as a KBr pellet or analyzed directly using an ATR (Attenuated Total Reflectance) accessory.

-

Analyze the resulting spectrum for characteristic absorption bands corresponding to the acrylate ligand (C=C, C=O) and the Zr-O bond. A decrease in the C=C bond signal at 1637 cm⁻¹ can indicate polymerization.[13]

Objective: To characterize the structure of the acrylate ligand in the this compound complex.

Methodology:

-

Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, if soluble).

-

Acquire the ¹H NMR spectrum using an NMR spectrometer.

-

Analyze the chemical shifts and coupling constants of the vinyl protons to confirm the structure of the acrylate moiety.

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Place a small, accurately weighed sample of this compound into a TGA crucible.

-

Heat the sample in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show the temperatures at which the compound decomposes and the percentage of mass loss at each stage.

Visualization of Signaling Pathways and Experimental Workflows

Zirconium-based nanoparticles, such as zirconia (ZrO₂), have been shown to interact with biological systems and are being explored for applications in drug delivery.[2] The following diagrams illustrate a potential signaling pathway for zirconia nanoparticle-induced cell death and a general workflow for evaluating the efficacy of a nanoparticle-based drug delivery system.

Zirconia Nanoparticle-Induced Apoptosis Signaling Pathway

Zirconia nanoparticles can induce cellular stress through the generation of reactive oxygen species (ROS), leading to mitochondrial-mediated apoptosis.[5][14]

Caption: Zirconia nanoparticle-induced apoptosis via ROS generation.

Experimental Workflow for Nanoparticle Drug Delivery

This diagram outlines a typical experimental workflow for the development and in vitro evaluation of a nanoparticle-based drug delivery system.

Caption: Workflow for nanoparticle drug delivery system evaluation.

Conclusion

Zirconium acrylates and related compounds represent a versatile class of materials with potential applications in both materials science and biomedicine. While detailed characterization of the simplest this compound remains elusive in the public domain, the study of its derivatives provides a solid foundation for understanding its properties. The ability of zirconium-based nanoparticles to interact with biological systems, for instance, by inducing apoptosis in cancer cells, opens up exciting avenues for research in drug delivery and nanomedicine. The experimental protocols and workflows provided in this guide are intended to facilitate further research and development in this promising area. As with any novel material, thorough characterization and safety evaluation are paramount for successful translation into practical applications.

References

- 1. scribd.com [scribd.com]

- 2. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2502411A - Zirconyl acrylates - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Zirconia Nanoparticles Induce HeLa Cell Death Through Mitochondrial Apoptosis and Autophagy Pathways Mediated by ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. ceint.duke.edu [ceint.duke.edu]

- 10. Enhancing Drug Delivery Efficacy Through Bilayer Coating of Zirconium-Based Metal–Organic Frameworks: Sustained Release and Improved Chemical Stability and Cellular Uptake for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. Methyl acrylate(96-33-3) 1H NMR [m.chemicalbook.com]

- 13. azom.com [azom.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Zirconium Acrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zirconium-based compounds, including zirconium acrylate, are of increasing interest in various fields, particularly in materials science and drug delivery. A fundamental understanding of their solubility in organic solvents is crucial for their application in synthesis, formulation, and processing. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound in organic solvents. Due to the scarcity of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining the solubility of this compound.

Introduction to this compound

This compound [Zr(O₂CCH=CH₂)₄] is a metal-organic compound that serves as a precursor in the synthesis of zirconium-containing polymers and ceramics. Its properties, such as thermal stability and chemical reactivity, make it a candidate for applications in coatings, composites, and advanced materials. In the pharmaceutical and drug delivery sectors, zirconium-based materials are being explored for their biocompatibility and potential as carriers for therapeutic agents. The solubility of this compound is a critical parameter that influences its reactivity, processability, and formulation into functional materials.

Solubility of this compound: A Qualitative Overview

| Organic Solvent | Chemical Class | Expected Qualitative Solubility | Rationale/Context |

| Methanol | Polar Protic | Likely Dispersible/Sparingly Soluble | Zirconia nanocrystals modified with methacrylic acid show dispersibility in methanol[1]. |

| Ethanol | Polar Protic | Likely Dispersible/Sparingly Soluble | Similar to methanol, modified zirconia nanocrystals are dispersible in ethanol[1]. |

| Tetrahydrofuran (THF) | Polar Aprotic | Likely Soluble/Dispersible | THF is a common solvent for polymers and has been shown to disperse modified zirconia nanocrystals[1]. |

| Benzene | Aromatic | Likely Soluble | Mentioned as a possible non-polar solvent in the synthesis of zirconyl acrylates, suggesting the product is soluble[1]. |

| Toluene | Aromatic | Likely Soluble | Often used as a solvent for polymerization of acrylates and has been used in the synthesis of related composites[2]. |

| Chloroform | Halogenated | Likely Soluble/Dispersible | Modified zirconia nanocrystals are dispersible in chloroform[1]. |

| Methyl Acrylate | Ester (Monomer) | Soluble | Zirconyl acrylates are reported to be soluble in other polymerizable monomers. |

| Ethyl Acrylate | Ester (Monomer) | Soluble | Similar to methyl acrylate, it can act as a solvent for zirconyl acrylates. |

Note: The term "dispersible" is used when referring to nanoparticle forms, which may not represent the true solubility of the monomeric this compound. True solubility should be determined experimentally.

Experimental Protocol for Determining the Solubility of this compound

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

3.1. Materials and Equipment

-

This compound (high purity)

-

Organic Solvent of Interest (analytical grade)

-

Analytical Balance (± 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., HPLC, ICP-MS, or gravimetric analysis)

3.2. Procedure

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the organic solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved this compound.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the pellet, it is advisable to take the sample from the upper portion of the supernatant.

-

-

Filtration:

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining suspended particles. This step is crucial to ensure that only the dissolved solute is quantified.

-

-

Quantification of Dissolved this compound:

-

Gravimetric Method:

-

Accurately weigh an empty, dry container.

-

Transfer a known volume of the filtered saturated solution to the container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the this compound.

-

Once the solvent is completely removed, weigh the container with the dried residue.

-

The difference in weight corresponds to the mass of dissolved this compound.

-

-

Chromatographic Method (e.g., HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions.

-

Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS):

-

This method is highly sensitive for quantifying the zirconium content.

-

Prepare standard solutions of a known zirconium salt.

-

Digest the filtered saturated solution in an appropriate acid matrix.

-

Analyze the digested sample by ICP-MS to determine the concentration of zirconium.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While direct quantitative data on the solubility of this compound in organic solvents is limited in the current literature, a qualitative assessment suggests its potential solubility in a range of polar aprotic, aromatic, and monomeric acrylate solvents. For researchers and professionals in drug development and materials science, the provided experimental protocol offers a robust framework for the precise determination of its solubility. Such empirical data is indispensable for the rational design of synthesis, purification, and formulation processes involving this compound, thereby enabling its effective utilization in advanced applications.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling Zirconium Acrylate

Disclaimer: Specific toxicological data for zirconium acrylate (CAS No. 66336-96-7) is limited. The following guide is based on the known hazards of its components—zirconium and acrylate moieties—and data from structurally similar compounds such as zirconium methacrylate and other metal acrylates. This information is intended for researchers, scientists, and drug development professionals and should be used in conjunction with a thorough risk assessment for any specific laboratory or industrial process.

Introduction

This compound is a chemical compound that finds application in various specialized fields due to the combined properties of the zirconium metal center and the acrylate functional groups. The acrylate moiety can undergo polymerization, making it useful in the formulation of polymers and coatings, while the zirconium component can impart desirable thermal and chemical resistance. This guide provides a comprehensive overview of the potential health and safety considerations associated with the handling of this compound, drawing upon available data for related substances to inform best practices.

Hazard Identification and Classification

Based on information for related compounds like zirconium carboxyethyl acrylate, this compound is anticipated to be classified as a hazardous substance. The primary hazards are associated with its irritant properties and the potential for long-term effects from the zirconium component.

GHS Classification (Inferred):

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

Prolonged or repeated exposure to zirconium compounds, in general, may lead to the formation of granulomas in the lungs and on the skin.[2][3] Acrylates are known skin sensitizers and can cause allergic contact dermatitis.[4][5][6][7]

Toxicological Properties

Acute Effects:

-

Inhalation: Inhalation of dust may cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[2]

-

Skin Contact: Direct contact may cause skin irritation, characterized by redness, itching, and inflammation.[1]

-

Eye Contact: The compound is expected to be a serious eye irritant, causing pain, redness, and potentially blurred vision.[1][2][8]

-

Ingestion: Ingestion is not a primary route of occupational exposure, but it may cause irritation to the digestive tract.

Chronic Effects:

-

Dermal: Repeated or prolonged skin contact with acrylates can lead to skin sensitization, resulting in allergic contact dermatitis.[4][5][6][7] Once an individual is sensitized, subsequent exposure to even small amounts can trigger an allergic reaction.

-

Inhalation: Chronic inhalation of zirconium compounds has been associated with the development of pulmonary granulomas, a type of inflammatory response in the lungs.[3][8]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no specific data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, a thorough evaluation based on structural analogues has not been reported.

Exposure Controls and Personal Protection

To minimize the risk of exposure to this compound, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) should be implemented.

Engineering Controls:

-

Ventilation: Work with this compound powder should be conducted in a well-ventilated area, preferably within a fume hood or a ventilated enclosure to minimize dust inhalation.

-

Containment: For larger scale operations, closed systems should be considered to prevent the release of dust into the work environment.

Personal Protective Equipment (PPE): A comprehensive PPE program should be established, with the specific selection of equipment based on a detailed risk assessment of the planned procedures.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Latex gloves offer poor protection against acrylates.[4] |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes causing serious eye irritation. |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the potential for skin contact. |

| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95, P100) | Recommended when handling the powder outside of a ventilated enclosure or when dust generation is likely. |

Safe Handling and Storage

Handling:

-

Avoid generating dust. Use techniques that minimize the aerosolization of the powder.

-

Ground all equipment to prevent static electricity buildup, which can be an ignition source for fine dusts.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

-

Practice good industrial hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.

Storage:

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash develops, seek medical attention. |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek medical attention. |

Accidental Release Measures

Spill Response:

-

Evacuate the area and prevent unnecessary personnel from entering.

-

Wear appropriate PPE as described in Section 4.

-

Carefully sweep or scoop up the spilled material, avoiding the generation of dust.

-

Place the collected material into a sealed, labeled container for proper disposal.

-

Clean the spill area with a wet cloth or a HEPA-filtered vacuum.

Experimental Protocols (Hypothetical)

As specific experimental protocols for this compound are not publicly available, the following are hypothetical methodologies based on OECD guidelines for similar substances. These are provided for illustrative purposes and would require adaptation and validation for this compound.

In Vitro Cytotoxicity Assay (Based on OECD TG 129):

-

Cell Culture: L929 mouse fibroblast cells are cultured in a suitable medium (e.g., MEM with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 atmosphere.

-

Test Substance Preparation: this compound is dissolved or suspended in the cell culture medium to create a stock solution. A series of dilutions are prepared from the stock.

-

Exposure: The culture medium is removed from the confluent cell monolayers in 96-well plates and replaced with the various concentrations of the this compound test solutions. Control wells receive medium only.

-

Incubation: The plates are incubated for a defined period (e.g., 24 hours).

-

Viability Assessment: Cell viability is assessed using a quantitative method such as the MTT assay. The absorbance is read using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 (concentration causing 50% inhibition of cell growth) is calculated.

Skin Irritation/Corrosion Test (Based on OECD TG 439 - In Vitro Reconstructed Human Epidermis Test):

-

Tissue Preparation: Reconstructed human epidermis (RhE) tissues are pre-incubated in a maintenance medium.

-

Test Substance Application: A defined amount of this compound (as a solid or in a suitable solvent) is applied topically to the surface of the RhE tissue.

-

Exposure and Rinsing: The tissues are exposed to the test substance for a specified duration (e.g., 60 minutes), after which the substance is thoroughly rinsed off.

-

Post-Incubation: The tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Tissue viability is determined by measuring the conversion of MTT to formazan by the viable cells.

-

Classification: The substance is classified as a skin irritant if the mean tissue viability is below a defined threshold (e.g., ≤ 50%).

Visualizations

Caption: Workflow for Hazard Identification and Control.

References

- 1. Zirconium carboxyethyl acrylate | C24H32O16Zr | CID 71310591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gelest.com [gelest.com]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. dermnetnz.org [dermnetnz.org]

- 5. Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Allergic contact dermatitis caused by acrylates and methacrylates--a 7-year study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zirconium (UK PID) [inchem.org]

An In-depth Technical Guide to Zirconium-Based Metal-Organic Frameworks for Researchers, Scientists, and Drug Development Professionals

Introduction to Zirconium-Based Metal-Organic Frameworks (Zr-MOFs)

Zirconium-based metal-organic frameworks (Zr-MOFs) represent a significant class of porous crystalline materials, distinguished by their exceptional stability.[1][2][3] These materials are constructed from zirconium-based secondary building units (SBUs), typically hexanuclear oxo-clusters ([Zr₆O₄(OH)₄]¹²⁺), connected by organic carboxylate linkers.[1][4] This robust coordination imparts high thermal, chemical, and mechanical stability, a critical advantage over many other MOF families.[1][2]

The unique properties of Zr-MOFs, including their high surface area, tunable porosity, and the potential for post-synthetic modification, make them highly attractive for a wide range of applications.[5][6] These applications span gas storage and separation, catalysis, and, notably, the biomedical field, where they are extensively investigated as advanced drug delivery systems.[3][5][7] Their low toxicity and biocompatible nature further enhance their suitability for therapeutic applications.[5][8] This guide provides a comprehensive technical overview of the synthesis, characterization, properties, and drug delivery applications of Zr-MOFs, tailored for researchers and professionals in drug development.

Synthesis of Zirconium-Based Metal-Organic Frameworks

The synthesis of Zr-MOFs is most commonly achieved through solvothermal methods, where the zirconium salt and the organic linker are dissolved in a high-boiling point solvent, typically N,N-dimethylformamide (DMF), and heated in a sealed container for a specific period.[6][9][10] This process facilitates the self-assembly of the metal clusters and organic linkers into a crystalline framework. Modulators, such as monocarboxylic acids, are often added to the reaction mixture to control the crystallite size and morphology and to introduce controlled defects into the structure.[11]

Experimental Protocol: Solvothermal Synthesis of UiO-66

The following protocol details the synthesis of UiO-66, a prototypical and extensively studied Zr-MOF.

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

1,4-Benzenedicarboxylic acid (H₂BDC or terephthalic acid)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl, optional modulator)

-

Methanol (for washing)

-

Chloroform (for washing)

Procedure:

-

Preparation of Precursor Solutions:

-

Mixing and Reaction:

-

Solvothermal Synthesis:

-

Product Recovery and Washing:

-

After the reaction is complete, allow the autoclave to cool down to room temperature.

-

Collect the resulting white precipitate by centrifugation or filtration.[12]

-

Wash the product thoroughly with DMF to remove any unreacted precursors.[10]

-

Subsequently, wash the solid with methanol and chloroform to exchange the DMF within the pores.[10]

-

-

Activation:

-

Dry the washed product in a vacuum oven at an elevated temperature (e.g., 150°C) for several hours to remove the solvent molecules from the pores, activating the MOF for subsequent applications.[12]

-

Characterization of Zirconium-Based Metal-Organic Frameworks

A suite of analytical techniques is employed to thoroughly characterize the structural and physical properties of synthesized Zr-MOFs.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique used to confirm the crystallinity and phase purity of the synthesized MOF.

Procedure:

-

Sample Preparation: A small amount of the dried MOF powder is gently packed into a sample holder, ensuring a flat and even surface.[13]

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a specific 2θ range (e.g., 5-50°).[14]

-

Data Analysis: The experimental diffraction pattern is compared with a simulated pattern from the known crystal structure or with patterns reported in the literature to verify the successful synthesis of the desired MOF structure.[15][16]

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the Zr-MOF and to confirm the removal of solvent molecules after activation.

Procedure:

-

Sample Preparation: A small, accurately weighed amount of the MOF sample is placed in a TGA crucible (typically alumina or platinum).[17]

-

Analysis: The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[17][18]

-

Data Interpretation: The weight loss as a function of temperature is recorded. The initial weight loss typically corresponds to the removal of adsorbed water and solvent molecules, while a sharp weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the framework.[19][20]

Experimental Protocol: Brunauer-Emmett-Teller (BET) Surface Area Analysis

This technique is used to determine the specific surface area and pore volume of the porous Zr-MOF.

Procedure:

-

Sample Degassing: A known mass of the MOF sample is degassed under vacuum at an elevated temperature (e.g., 150°C) for several hours to remove any adsorbed guest molecules from the pores.[7]

-

Nitrogen Adsorption/Desorption: The degassed sample is cooled to liquid nitrogen temperature (77 K), and nitrogen gas is incrementally introduced. The amount of nitrogen adsorbed at each relative pressure point is measured, generating an adsorption isotherm. Subsequently, the pressure is incrementally decreased to generate a desorption isotherm.[19]

-

Data Analysis: The BET theory is applied to the linear portion of the adsorption isotherm (typically in the relative pressure range of 0.05 to 0.3) to calculate the specific surface area.[21] The pore size distribution and total pore volume can be determined from the desorption branch of the isotherm using methods like the Barrett-Joyner-Halenda (BJH) analysis.

Properties of Zirconium-Based Metal-Organic Frameworks

The properties of Zr-MOFs can be tuned by varying the organic linker, leading to a family of materials with different pore sizes and surface functionalities. The table below summarizes key quantitative data for some of the most prominent Zr-MOFs.

| MOF Name | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore/Cavity Size (Å) | Ref. |

| UiO-66 | 1,4-Benzenedicarboxylic acid | ~1200 - 1500 | ~0.5 - 0.7 | 8 and 11 | [7(pubs.acs.org), 36] |

| UiO-66-NH₂ | 2-Aminoterephthalic acid | ~1052 - 1200 | ~0.5 | ~6 | [2][22] |

| UiO-67 | 4,4'-Biphenyldicarboxylic acid | ~2200 - 3000 | ~1.2 | 12 and 16 | [23] |

| NU-1000 | 1,3,6,8-Tetrakis(p-benzoic acid)pyrene | ~2320 | ~1.4 | 12 and 30 | [5(pubs.acs.org)] |

| MOF-808 | 1,3,5-Benzenetricarboxylic acid | ~1550 | ~0.7 | 4.8 and 18.4 | [24] |

| PCN-222 | Tetrakis(4-carboxyphenyl)porphyrin | ~2600 | ~1.3 | ~32 | [25] |

Applications in Drug Delivery

The high porosity, tunability, and biocompatibility of Zr-MOFs make them excellent candidates for drug delivery systems.[5][26] They can encapsulate a high payload of therapeutic agents and release them in a controlled manner.[26][27]

Drug Loading and Release

Drugs can be loaded into Zr-MOFs through simple immersion in a concentrated drug solution.[28][29] The porous structure allows for the diffusion and adsorption of drug molecules within the framework. The drug loading capacity is influenced by the pore volume of the MOF and the size and chemical properties of the drug molecule.[28]

The release of the encapsulated drug is often triggered by changes in the physiological environment, such as pH.[30][31] For instance, in the acidic microenvironment of tumors, the coordination bonds in some Zr-MOFs can be partially cleaved, leading to an accelerated release of the anticancer drug.[31][32]

The following table presents examples of drug loading and release from various Zr-MOFs.

| MOF Carrier | Drug | Drug Loading (wt%) | Release Conditions | Key Findings | Ref. |

| UiO-66 | Doxorubicin | 5.6 | pH 5.5 and 7.4 | Sustained release, enhanced by silica coating | [33][34] |

| UiO-66-NH₂ | Doxorubicin | >51 | pH-responsive | High drug payload and controlled release | [26] |

| UiO-66 | 5-Fluorouracil | 27 | - | High loading capacity | [5(pubs.acs.org)] |

| UiO-66 | Alendronate | 51 | - | Very high loading of a bisphosphonate drug | [5(pubs.acs.org)] |

| PCN-222 | Oridonin | 38.77 | pH 5.5 and 7.2 | pH-sensitive release over 7 days | [25] |

| UiO-66 | Ciprofloxacin | 84 | pH 9.2 | High loading and pH-responsive release | [5(pubs.acs.org), 15] |

Visualizing Key Processes in Zr-MOF Drug Delivery

The following diagrams, generated using the DOT language, illustrate critical workflows in the application of Zr-MOFs for drug delivery.

Biocompatibility and Toxicity

A critical consideration for the clinical translation of any nanomedicine is its biocompatibility and potential toxicity. Zr-MOFs are generally considered to have low toxicity.[8] Zirconium itself is a biocompatible element, and the organic linkers used are often biocompatible molecules.[23] However, the overall toxicity can be influenced by factors such as particle size, surface charge, and the specific cell line being tested.[4] In vitro cytotoxicity studies, such as the MTT assay, are commonly performed to assess the impact of Zr-MOFs on cell viability.

The following table summarizes some reported cytotoxicity data for Zr-MOFs.

| MOF | Cell Line | Assay | IC₅₀ (µg/mL) | Key Findings | Ref. |

| UiO-66 | HEK293 (non-cancerous) | MTT | >100 | Low toxicity to non-cancerous cells | [24] |

| UiO-66 | MCF-7 (breast cancer) | MTT | ~200 | Moderate toxicity to cancer cells | [24] |

| MOF-808 | HEK293 (non-cancerous) | MTT | >100 | Low toxicity | [24] |

| MOF-808 | MCF-7 (breast cancer) | MTT | ~150 | Higher toxicity to cancer cells than UiO-66 | [24] |

| PCN-222 | L02 (normal liver) & HepG2 (liver cancer) | MTT | >200 | Good biocompatibility with normal and cancer cells | [25] |

| ACF@UiO-66 | Vero E6 (kidney epithelial) | - | 27.81 µM | IC50 value determined for acriflavine-loaded MOF | [9] |

Conclusion

Zirconium-based metal-organic frameworks have emerged as a robust and versatile platform for a multitude of applications, with drug delivery being a particularly promising area. Their exceptional stability, high drug loading capacity, and the ability to tailor their properties through synthetic modification position them as superior alternatives to many conventional nanocarriers. This guide has provided a detailed overview of the synthesis, characterization, and key properties of Zr-MOFs, along with specific experimental protocols and quantitative data to aid researchers in this field. The continued development and functionalization of these materials are expected to lead to significant advancements in targeted therapies and personalized medicine. Further in vivo studies are warranted to fully realize the clinical potential of Zr-MOF-based drug delivery systems.

References

- 1. Surface-functionalized UIO-66-NH2 for dual-drug delivery of vancomycin and amikacin against vancomycin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. jmb.or.kr [jmb.or.kr]

- 5. epfl.ch [epfl.ch]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]

- 9. Zirconium-Based Metal–Organic Frameworks as Acriflavine Cargos in the Battle against Coronaviruses—A Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Functionalized UiO-66-NH2 by trimellitic acid for highly selective adsorption of basic blue 3 from aqueous solutions [frontiersin.org]

- 12. scispace.com [scispace.com]

- 13. mcgill.ca [mcgill.ca]

- 14. updatepublishing.com [updatepublishing.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. microtrac.com [microtrac.com]

- 20. researchgate.net [researchgate.net]

- 21. rm.ume.tubitak.gov.tr [rm.ume.tubitak.gov.tr]

- 22. researchgate.net [researchgate.net]

- 23. Zirconium-Porphyrin PCN-222: pH-responsive Controlled Anticancer Drug Oridonin - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 27. Synthesis, characterization and drug loading properties of a medical metal-organic framework constructed from bioactive curcumin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks - CD Bioparticles [cd-bioparticles.net]

- 30. espublisher.com [espublisher.com]

- 31. Doxorubicin-Loaded Core–Shell UiO-66@SiO2 Metal–Organic Frameworks for Targeted Cellular Uptake and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Doxorubicin-Loaded Core-Shell UiO-66@SiO2 Metal-Organic Frameworks for Targeted Cellular Uptake and Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Biosynthesis of Zinc Oxide Nanoparticles and Their Cytotoxicity Study on Fibroblast Cell Line Using MTT Assay – Oriental Journal of Chemistry [orientjchem.org]

- 34. researchgate.net [researchgate.net]

An In-depth Technical Guide to Zirconium Acrylate Precursors and Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of zirconium acrylate precursors, detailing their starting materials, synthesis methodologies, and key characterization data. It is designed to serve as a foundational resource for researchers and professionals engaged in the development of advanced materials, particularly for applications in drug delivery and therapy.

Core Concepts: this compound Precursors

This compound precursors are a class of compounds that serve as fundamental building blocks for a variety of advanced materials, including metal-organic frameworks (MOFs), nanoparticles, and hybrid organic-inorganic composites. Their utility stems from the unique combination of the zirconium metal center, which offers stability and diverse coordination chemistry, and the acrylate functional group, which provides a reactive site for polymerization and functionalization.

These precursors are pivotal in the synthesis of materials with tunable porosity, high surface area, and tailored chemical functionalities, making them highly attractive for applications in catalysis, separation, and biomedicine. In the context of drug development, zirconium-based materials are of particular interest due to their biocompatibility and the potential for controlled drug release.[1][2]

Starting Materials for Synthesis

The synthesis of this compound precursors and their derivatives relies on a selection of zirconium sources and acrylate-containing organic linkers. The choice of starting materials significantly influences the final product's structure, properties, and suitability for specific applications.

Zirconium Sources

A variety of zirconium salts and organometallic compounds are utilized as the metal source. Common examples include:

-

Zirconium(IV) chloride (ZrCl₄): A versatile precursor for the synthesis of various zirconium-based materials, including the widely studied UiO-66 MOF.[3]

-

Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O): A water-soluble and commonly used precursor in aqueous and solvothermal synthesis methods.[4][5]

-

Zirconium(IV) n-propoxide (Zr(OPr)₄): An alkoxide precursor often employed in sol-gel processes and for the synthesis of zirconium oxide nanoparticles.[5]

-

Basic zirconium carbonate (Zr₅O₈(CO₃)₂): A cost-effective and accessible starting material.

Acrylate and Methacrylate Sources

The organic component is typically derived from acrylic acid or methacrylic acid and their derivatives:

-

Acrylic acid (CH₂=CHCOOH): The simplest acrylate linker.

-

Methacrylic acid (CH₂=C(CH₃)COOH): A common linker used in the synthesis of zirconium methacrylate oxoclusters.

-

2-Carboxyethyl acrylate: A functionalized acrylate linker.[6]

-

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA): A silane coupling agent used to functionalize zirconia nanoparticles.[7]

Synthesis Methodologies: Experimental Protocols

The synthesis of this compound precursors and derived materials can be achieved through several methods, with solvothermal and sol-gel techniques being the most prevalent.

Solvothermal Synthesis of UiO-66 and UiO-66-NH₂

This protocol outlines the synthesis of the well-known zirconium-based MOFs, UiO-66 and its amino-functionalized analogue, UiO-66-NH₂.[4]

Starting Materials:

| Compound | Formula | Amount for UiO-66 | Amount for UiO-66-NH₂ |

| Zirconium(IV) oxychloride octahydrate | ZrOCl₂·8H₂O | 75 mg | 75 mg |

| 1,4-Benzenedicarboxylic acid (BDC) | C₈H₆O₄ | 15 mg | - |

| 2-Aminoterephthalic acid (NH₂-BDC) | C₈H₇NO₄ | - | 50 mg |

| Benzoic acid | C₇H₆O₂ | 1.25 g | 1.25 g |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 5 mL | 5 mL |

Procedure:

-

Add 75 mg of zirconium(IV) oxychloride octahydrate to a 20 mL glass vial.

-

Add 15 mg of 1,4-benzenedicarboxylic acid for UiO-66 or 50 mg of 2-aminoterephthalic acid for UiO-66-NH₂.

-

Add 1.25 g of benzoic acid as a modulator.

-

Add 5 mL of N,N-dimethylformamide (DMF).

-

Seal the vial and sonicate the mixture until all solids are dissolved.

-

Place the vial in a secondary container and heat in an oven at 120 °C for 24 hours.

-

After 24 hours, remove the reaction from the oven and allow it to cool to room temperature.

-

The resulting powder is purified by centrifugation and washing with fresh DMF and methanol.

-

Dry the final product in a vacuum oven.

Synthesis of Zirconium Methacrylate Oxocluster

This protocol describes the synthesis of a key precursor, the zirconium methacrylate oxocluster, which can be used for the low-temperature synthesis of porous zirconium(IV) dicarboxylates.

Starting Materials:

-

Zirconium(IV) n-propoxide (Zr(OPr)₄)

-

Methacrylic acid

Procedure: The crystalline oxozirconium methacrylate clusters, specifically Zr₆(OH)₄O₄(OMc)₁₂ and Zr₄O₂(OMc)₁₂, are obtained by reacting Zirconium(IV) n-propoxide with an excess of methacrylic acid.[8]

Synthesis of Zirconia Nanoparticles via Sol-Gel Method

This method details the preparation of mesoporous zirconia using a poly(methyl methacrylate) (PMMA) template.[9]

Starting Materials:

| Compound | Formula | Concentration/Amount |

| Zirconium(IV) oxychloride | ZrOCl₂ | 0.5 M in water (20 mL) |

| Oxalic acid | C₂H₂O₄ | 0.25 M in ethanol (40 mL) |

| Poly(methyl methacrylate) (PMMA) powder | - | 1.0 g |

Procedure:

-

Disperse 1.0 g of superfine PMMA powder in 40 mL of a 0.25 M solution of oxalic acid in ethanol under continuous ultrasonic conditions to obtain a white suspension.

-

Slowly add this suspension to 20 mL of a 0.5 M aqueous solution of zirconium oxychloride under magnetic stirring to form a white sol.

-

Allow the sol to stand for 24 hours to form a gel.

-

Dry the gel at 40 °C and then grind it to obtain a white precursor.

-

Calcined the precursor at 500 °C for 1 hour to form mesoporous zirconia.

Quantitative Data and Characterization

The physical and chemical properties of this compound precursors and their derivatives are crucial for determining their suitability for various applications.

Table 1: Physicochemical Properties of Selected this compound Compounds

| Compound | Formula | Molecular Weight ( g/mol ) | Physical Form | Key Characteristics | Reference |

| This compound | C₁₂H₁₂O₈Zr | 375.44 | Solid | Zirconium tetraacrylate | [10] |

| Zirconium Carboxyethyl Acrylate | C₂₄H₃₂O₁₆Zr | 667.7 | Liquid (60% in n-propanol) | Used as a catalyst | [6] |

| Zirconium Methacrylate Oxocluster (Zr₆(OH)₄O₄(OMc)₁₂) | - | - | Crystalline solid | Precursor for UiO-66 architecture | [11] |

Table 2: Characterization Data for Mesoporous Zirconia Synthesized via Sol-Gel Method

| Parameter | Value | Reference |

| Average Pore Size | 3.7 nm | [9] |

| Specific Surface Area (Mesoporous ZrO₂) | 63.7 m²/g | [9] |

| Specific Surface Area (Precursor) | 30.3 m²/g | [9] |

| Pore Volume (Mesoporous ZrO₂) | 0.07 cm³/g | [9] |

| Pore Volume (Precursor) | 0.02 cm³/g | [9] |

Diagrams and Workflows

Visual representations of synthesis processes and mechanisms provide a clearer understanding of the complex relationships involved.

Synthesis Workflow for Zirconium-Based MOFs

The following diagram illustrates a generalized workflow for the solvothermal synthesis of zirconium-based MOFs.

Caption: Generalized workflow for the solvothermal synthesis of zirconium-based MOFs.

Drug Delivery and Release Mechanism

Zirconium-based MOFs are promising platforms for drug delivery. The following diagram illustrates the key steps involved in drug loading and release.

Caption: Schematic of drug loading, cellular uptake, and release from a Zr-MOF carrier.

Photodynamic Therapy (PDT) Signaling Pathway

Zirconium oxide nanoparticles can act as photosensitizers in PDT, leading to the generation of reactive oxygen species (ROS) and subsequent cancer cell death.

Caption: Simplified signaling pathway of photodynamic therapy using zirconium-based nanoparticles.[12][13][14]

References

- 1. Enhancing Drug Delivery Efficacy Through Bilayer Coating of Zirconium-Based Metal–Organic Frameworks: Sustained Release and Improved Chemical Stability and Cellular Uptake for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zirconium-based metal-organic frameworks as drug delivery systems [repository.cam.ac.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zirconium carboxyethyl acrylate | C24H32O16Zr | CID 71310591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chemical Characterisation of Silanised Zirconia Nanoparticles and Their Effects on the Properties of PMMA-Zirconia Nanocomposites | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. d-nb.info [d-nb.info]

- 10. Zirconium AcrylateCAS #: 60653-57-8 [eforu-chemical.com]

- 11. researchgate.net [researchgate.net]

- 12. Zirconium oxide nanoparticles in advancing photodynamic therapy for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Theoretical Studies on Zirconium Acrylate Bonding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract Zirconium-based materials, particularly zirconia (ZrO₂), are prized in biomedical and dental applications for their exceptional mechanical strength, biocompatibility, and aesthetic properties. However, their chemical inertness presents a significant challenge for achieving durable adhesion to polymer-based composites. This technical guide provides an in-depth analysis of the theoretical principles and experimental validations underpinning the bonding of acrylate-based resins to zirconia surfaces. We delve into the pivotal role of functional monomers, particularly 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), which mediate a robust chemical bridge between the inorganic zirconia and the organic resin matrix. This document summarizes quantitative data from computational and physical experiments, details key experimental protocols for synthesis and characterization, and visualizes complex mechanisms and workflows to provide a comprehensive resource for professionals in materials science and drug development.

The Core Bonding Mechanism: An Indirect Pathway

Direct bonding of acrylate monomers to the chemically inert, non-siliceous surface of zirconia is generally ineffective. The most successful and widely studied bonding strategy relies on a bifunctional adhesion promoter or primer. The monomer 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) is considered the gold standard for this purpose.[1]

The 10-MDP molecule consists of three key parts:

-

A Phosphate Ester Group: This hydrophilic group chemically reacts with metal oxides on the zirconia surface.

-

A Long Spacer Carbon Chain: A hydrophobic ten-carbon chain provides flexibility and hydrolytic stability to the bond.[1]

-

A Methacrylate Group: This terminal group copolymerizes with the methacrylate monomers in the adhesive resin matrix.

The bonding is therefore a multi-step chemical process: the phosphate group of 10-MDP forms a stable, water-resistant ionic bond with the zirconium oxide, while its acrylate end integrates into the polymerizing resin cement.[2] Nuclear Magnetic Resonance (NMR) studies have elucidated the specific interactions, revealing not only ionic interactions between deprotonated 10-MDP (P-O⁻) and partially positive zirconium but also hydrogen bonding between the P=O and Zr-OH groups on the zirconia surface.[3][4]

Theoretical & Computational Insights from DFT

Density Functional Theory (DFT) calculations have been instrumental in providing a molecular-level understanding of the zirconia-monomer interface. These computational studies allow for the prediction of binding energies, reaction pathways, and the thermodynamic stability of the chemical bonds formed.

Studies have shown that solvents are necessary for the formation of Zr-O-P bonds between 10-MDP and yttria-stabilized tetragonal zirconia polycrystals (Y-TZP).[5][6] DFT calculations have quantified the effect of molecular structure on chemical affinity. By modifying the spacer chain length or adding functional groups to the 10-MDP molecule, the thermodynamic stability of the bond can be theoretically enhanced.[5] For instance, variants such as 15-MPDP (15-methacryloyloxy-pentadecyl-dihydrogen-phosphate) and 12-MDDP (12-methacryloyloxy-dodecyl-dihydrogen-phosphate) exhibit higher thermodynamic stability than the standard 10-MDP.[5]

Table 1: Thermodynamic Stability of 10-MDP Variants Coordinated with Tetragonal Zirconia (Data sourced from DFT calculations)[5]

| Monomer Variant | Spacer Chain Modification | Functional Group Addition | Binding Energy (eV) | Relative Thermodynamic Stability vs. 10-MDP |

| 10-MDP (Reference) | 10 Carbons | None | -3.73 | Reference |

| 2-MEP | 2 Carbons | None | -3.45 | Lower |

| 5-MPP | 5 Carbons | None | -3.58 | Lower |

| 12-MDDP | 12 Carbons | None | -3.81 | Higher |

| 15-MPDP | 15 Carbons | None | -3.92 | Higher |

| 6-hydroxyl-10-MDP | 10 Carbons | -OH at C6 | -3.85 | Higher |

| 10-hydroxyl-MDP | 10 Carbons | -OH at C10 | -3.66 | Lower |

| 6-carboxy-10-MDP | 10 Carbons | -COOH at C6 | -3.78 | Higher |

| 10-carboxy-MDP | 10 Carbons | -COOH at C10 | -3.70 | Lower |

Quantitative Analysis of Bond Strength

The most common method for quantifying the adhesion of resin cements to zirconia is the shear bond strength (SBS) test.[7] The results are typically reported in megapascals (MPa). Bond strength is highly dependent on a combination of factors, including the type of zirconia, surface pretreatment, the chemical composition of the primer and cement, and aging conditions like thermocycling.[8] The combination of airborne-particle abrasion followed by the application of an MDP-containing primer generally yields the most durable bond.[9][10]

Table 2: Selected Shear Bond Strength (SBS) Data from In-Vitro Studies

| Zirconia Type | Surface Treatment | Primer/Cement System | SBS (MPa) 24h | SBS (MPa) After Aging | Failure Mode | Source |

| 3Y-PSZ | 50µm Al₂O₃ abrasion | 10-MDP Primer + Dual-cure cement | 31.83 ± 12.80 | 28.98 ± 14.03 (6 months) | N/A | [11] |

| 4Y-PSZ | 50µm Al₂O₃ abrasion | 10-MDP Primer + Dual-cure cement | 23.34 ± 7.66 | 14.35 ± 9.62 (6 months) | N/A | [11] |

| Y-TZP | 50µm Al₂O₃ abrasion | RelyX Ultimate (contains MDP) | 17.2 ± 6.0 | Not Tested | Interfacial | [12] |

| Y-TZP | 50µm Al₂O₃ abrasion | Panavia F 2.0 (contains MDP) | 15.8 ± 4.4 | Not Tested | Interfacial | [12] |

| Y-TZP | Sandblasted | Resin cement with MDP | 8.01 ± 1.74 | 5.71 ± 0.84 (5000 cycles) | Mixed | [13] |

| Zirconia | Alumina-blasted | 1 wt% MDP Primer + Panavia V5 | 30.6 ± 6.2 | Decreased (5000 cycles) | N/A | [14] |

| Zirconia | None (Polished) | Primer with 10 ppm 10-MDP | ~25 | Not Tested | Mixed | [4] |

Key Experimental Protocols

Reproducible and standardized methodologies are critical for comparing data across different studies. Below are detailed protocols for key experiments in the study of zirconium-acrylate bonding.

Protocol for Shear Bond Strength (SBS) Testing

This protocol is synthesized from common methodologies and aligns with principles outlined in ISO 29022:2013.[7][11]

-

Specimen Preparation:

-

Prepare zirconia blocks (e.g., 8x8x2 mm) from yttria-stabilized tetragonal zirconia polycrystal (Y-TZP).[12]

-

Embed the zirconia blocks in an auto-polymerizing resin, leaving the bonding surface exposed.

-

Grind the exposed zirconia surface flat using silicon carbide abrasive papers (e.g., up to 1200-grit) under water cooling, followed by ultrasonic cleaning in distilled water for 5 minutes.

-

-

Surface Treatment:

-

Perform airborne-particle abrasion on the cleaned zirconia surface. A common parameter is using 50 µm aluminum oxide (Al₂O₃) particles at a pressure of 0.2 MPa for 10-15 seconds from a distance of 10 mm.[11][12][15]

-

Clean the abraded surface with compressed air and/or an alcohol wash to remove residual particles.[11]

-

-

Bonding Procedure:

-

Apply an MDP-containing ceramic primer to the treated zirconia surface and allow it to react for the manufacturer-specified time (e.g., 60 seconds).[11]

-

Place a mold (e.g., a cylindrical tube with an inner diameter of ~2.4 mm) onto the primed surface.[11]

-

Inject a dual-cure resin cement into the mold, ensuring complete contact with the primed surface.

-

Light-cure the resin cement according to the manufacturer's instructions (e.g., 20-40 seconds).

-

Carefully remove the mold after the initial set of the cement.

-

-

Storage and Aging (Optional):

-

Mechanical Testing:

-

Mount the specimen in a universal testing machine equipped with a shear-testing jig (e.g., a notched crosshead).[11]

-

Apply a compressive load to the base of the resin cylinder at a crosshead speed of 0.5 or 1.0 mm/min until failure.[11][13]

-

Record the load at failure (in Newtons) and calculate the SBS in MPa by dividing the load by the bonding area (in mm²).

-

-

Failure Mode Analysis:

-

Examine the fractured surface under a stereomicroscope at ~50x magnification.[13]

-

Classify the failure mode as:

-

Adhesive: Failure at the zirconia-cement interface.

-

Cohesive: Failure within the resin cement or the zirconia substrate.

-

Mixed: A combination of adhesive and cohesive failure.

-

-

Protocol for Sol-Gel Synthesis of Mesoporous Zirconia

This protocol describes the synthesis of a mesoporous zirconia substrate using a poly(methyl methacrylate) (PMMA) template.[17]

-

PMMA Template Synthesis (Emulsion Polymerization):

-

Dissolve 0.5 g of sodium dodecyl sulfate (SDS) in 50 mL of distilled water with magnetic stirring and heat to 80°C.

-

Add 0.25 g of ammonium peroxydisulfate (APS).

-

Add 10 mL of methyl methacrylate (MMA) dropwise over 1.5-2.0 hours.

-

Destroy the emulsion by adding a saturated sodium chloride solution to precipitate the product.

-

Centrifuge, wash the precipitate with distilled water, and dry at 60°C in a vacuum oven to obtain superfine PMMA powder.

-

-

Zirconia Sol-Gel Formation:

-

Add 1.0 g of the synthesized PMMA powder to 40 mL of a 0.25 M solution of oxalic acid in ethanol. Disperse using ultrasonic agitation to form a white suspension.

-

Slowly add this suspension to 20 mL of a 0.5 M aqueous solution of zirconium oxychloride (ZrOCl₂·8H₂O) under magnetic stirring to form a white sol.

-

Let the sol stand for 24 hours to form a gel.

-

-

Calcination:

-

Dry the gel at 40°C and grind it into a powder (the precursor).

-

Calcine the precursor powder at 500°C for 1 hour to burn off the PMMA template and form the final mesoporous zirconia.

-

Protocol for Spectroscopic Characterization

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to analyze the elemental composition of the zirconia surface before and after treatment. To confirm the Zr-O-P bond, high-resolution scans of the O 1s, P 2p, and Zr 3d regions are performed. The detection of a phosphorous peak after priming is indicative of MDP adsorption and chemical interaction.[14][16]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify chemical groups on the zirconia surface. Samples are typically analyzed in KBr pellets.[17] It can also be used to monitor the curing of the acrylate resin by observing the decrease in the C=C bond's characteristic absorption peak (around 1637 cm⁻¹) over time during UV exposure.[18][19]

-

Micro-Raman Spectroscopy: This technique can identify the vibrational peaks corresponding to the 10-MDP bond to zirconia. Studies have identified new peaks at 1545 cm⁻¹ and 1562 cm⁻¹ on MDP-treated zirconia, which are suggested to represent the –P–O–Zr bonds.[1]

Logical Relationships in Bonding Efficacy

The durability and strength of the bond between zirconia and acrylate resins are not determined by a single factor but by the interplay of several variables. The following diagram illustrates the key relationships influencing the final bond strength. Both mechanical and chemical pathways must be optimized for a successful outcome.

References

- 1. Micro-Raman Vibrational Identification of 10-MDP Bond to Zirconia and Shear Bond Strength Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemical interaction mechanism of 10-MDP with zirconia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 7. Shear bond strength of zirconia to resin: The effects of specimen preparation and loading procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dt.mahidol.ac.th [dt.mahidol.ac.th]

- 13. The Effect of Curing Pressure on Shear Bond Strength of Zirconia to Resin Cement [opendentistryjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Influence of 10-methacryloyloxydecyl dihydrogen phosphate (MDP) incorporated experimental cleaners on the bonding performance of saliva-contaminated zirconia ceramic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preparation and Characterization of Mesoporous Zirconia Made by Using a Poly (methyl methacrylate) Template - PMC [pmc.ncbi.nlm.nih.gov]

- 18. azom.com [azom.com]

- 19. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Zirconium Acrylate Synthesis: A Technical Guide to Its Discovery and Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium acrylates are a class of organometallic compounds that have garnered significant interest for their utility in materials science, particularly as crosslinking agents, adhesion promoters, and precursors for advanced ceramics and coatings. Their ability to form robust inorganic-organic hybrid polymers has led to applications in diverse fields, including dental materials, protective coatings, and catalysis. This technical guide provides an in-depth exploration of the discovery and historical development of zirconium acrylate synthesis, detailing key experimental protocols and presenting quantitative data for comparative analysis.

Historical Development of this compound Synthesis

The synthesis of zirconium acrylates has evolved from early metathesis reactions to more sophisticated sol-gel and cluster-based methods, each offering distinct advantages in terms of purity, scalability, and control over the final material properties.

The Dawn of this compound: The Metathesis Approach

The earliest documented method for synthesizing zirconyl acrylates dates back to the late 1940s. A U.S. patent filed in 1947 by Charles J. Langkammerer describes a process based on the metathesis reaction between a water-soluble zirconyl salt and a salt of an acrylic or substituted acrylic acid. This foundational method laid the groundwork for future explorations into zirconium-containing polymers. The zirconyl acrylates produced were noted for their polymerizability, either alone or with other unsaturated organic compounds, leading to copolymers with enhanced solvent resistance and higher softening points.[1]

The general reaction can be represented as:

(ZrO)X₂ + 2 Na(O₂CR) → ZrO(O₂CR)₂ + 2 NaX (where X is a halide or other anion, and R is an acrylic or substituted acrylic group)

Advancements in the 1980s: Direct Reaction with Excess Acid

A significant development occurred in the early 1980s with a German patent detailing the synthesis of a crystalline zirconium methacrylate. This method involves the reaction of a zirconium compound with a stoichiometric excess of methacrylic acid in an organic solvent.[2] This approach offered a pathway to a more defined, crystalline product, which was particularly useful as a crosslinking agent in the production of vinyl polymers.[2]

The Modern Era: Sol-Gel Processes and Oxocluster Formation

More contemporary research has focused on sol-gel methods and the formation of well-defined zirconium methacrylate oxoclusters. The sol-gel process typically involves the hydrolysis and condensation of zirconium alkoxides, such as zirconium n-propoxide, in the presence of acrylic or methacrylic acid. This method allows for the creation of inorganic-organic hybrid materials at a molecular level, leading to the formation of zirconia/acrylate nanocomposites with tailored properties.[3]

In parallel, the synthesis of zirconium methacrylate oxoclusters, such as Zr₆O₄(OH)₄(OMc)₁₂ (where OMc is methacrylate), has emerged as a precise method for creating building blocks for porous materials and functional polymers.[4] These oxoclusters can be synthesized by reacting a zirconium precursor with methacrylic acid and can then be used in ligand exchange reactions to form porous zirconium dicarboxylates.[4]

Key Synthesis Methodologies and Experimental Protocols

This section provides detailed experimental protocols for the principal methods of this compound synthesis.

Method 1: Metathesis Reaction

This protocol is based on the early work described in U.S. Patent 2,502,411.[1]

Objective: To synthesize zirconyl methacrylate via a metathesis reaction.

Materials:

-

Sodium methacrylate

-

Anhydrous sodium sulfate

-

Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

-

Benzene

-

Methyl alcohol (anhydrous)

-

Activated charcoal

Procedure:

-

Suspend 352 grams of sodium methacrylate and 225 grams of anhydrous sodium sulfate in approximately 2200 grams of benzene.

-

Add 480 grams of zirconium oxychloride octahydrate to the suspension.

-

Stir the resulting mixture for one hour, maintaining the temperature at 25°C. The flaky crystals of sodium methacrylate will be replaced by fine crystals of sodium chloride.

-

Separate the solid materials (sodium chloride and sodium sulfate) by filtration.

-

Concentrate the clear filtrate by evaporating the solvent under reduced pressure to obtain a semi-solid residue.

-

Dissolve the residue in approximately 317 grams of anhydrous methyl alcohol.

-

Treat the solution with activated charcoal and filter to obtain a clear solution of zirconyl methacrylate.

Logical Workflow for Metathesis Synthesis of Zirconyl Methacrylate

Caption: Workflow for the metathesis-based synthesis of zirconyl methacrylate.

Method 2: Reaction with Excess Methacrylic Acid

This protocol is based on the method described in German Patent DE3137840A1.[2]

Objective: To synthesize crystalline zirconium methacrylate.

Materials:

-

Zirconium oxide diacetate

-

Methacrylic acid

-

Petroleum spirit (40-60°C)

Procedure:

-

Dissolve 0.2 mol of zirconium oxide diacetate in 1 mol of methacrylic acid with stirring at 90°C.

-

Concentrate the resulting solution at 80°C in a water-jet vacuum to obtain a viscous residue.

-

Mix the viscous residue with 100 ml of petroleum spirit (40-60°C).

-

The desired product separates out in crystalline form.

Reaction Pathway for Crystalline Zirconium Methacrylate Synthesis

Caption: Reaction pathway for synthesizing crystalline zirconium methacrylate.

Method 3: Sol-Gel Synthesis of Zirconia/Acrylate Nanocomposites